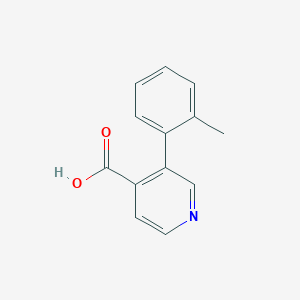
1,6,11-Trioxacyclopentadecane
Übersicht
Beschreibung
1,6,11-Trioxacyclopentadecane is a chemical compound with the molecular formula C12H24O3 and a molecular weight of 216.32 g/mol . It is a cyclic ether, specifically a crown ether, which is known for its ability to form complexes with various cations. This compound is also referred to as 15-crown-3 due to its structure, which includes three oxygen atoms spaced within a 15-membered ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6,11-Trioxacyclopentadecane can be synthesized through the cyclization of linear polyethers. One common method involves the reaction of triethylene glycol with a suitable dihalide under basic conditions to form the cyclic ether. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups and facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
1,6,11-Trioxacyclopentadecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations such as sodium, potassium, and calcium due to its crown ether structure.
Substitution Reactions: The oxygen atoms in the ring can participate in nucleophilic substitution reactions, where they act as nucleophiles.
Common Reagents and Conditions
Major Products
Wissenschaftliche Forschungsanwendungen
1,6,11-Trioxacyclopentadecane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,6,11-Trioxacyclopentadecane primarily involves its ability to form stable complexes with metal cations. The oxygen atoms in the ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility, reactivity, and transport properties of the cation, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
18-Crown-6: Another crown ether with six oxygen atoms in an 18-membered ring.
12-Crown-4: A smaller crown ether with four oxygen atoms in a 12-membered ring.
Uniqueness
1,6,11-Trioxacyclopentadecane is unique due to its intermediate ring size and the presence of three oxygen atoms, which provides a balance between selectivity and complexation strength. This makes it versatile for a range of applications compared to other crown ethers .
Eigenschaften
IUPAC Name |
1,6,11-trioxacyclopentadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-8-14-10-5-6-12-15-11-4-3-9-13-7-1/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSASJULNGOIAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOCCCCOCCCCOC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466150 | |
| Record name | 1,6,11-trioxacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295-63-6 | |
| Record name | 1,6,11-trioxacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid](/img/structure/B3050821.png)






